1,2,3,7,8-Pentachlorodibenzo-P-dioxin chemical properties
1,2,3,7,8-Pentachlorodibenzo-P-dioxin chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
For Researchers, Scientists, and Drug Development Professionals
1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PentaCDD) is a polychlorinated dibenzo-p-dioxin (B167043) (PCDD), a class of persistent organic pollutants of significant toxicological concern. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,3,7,8-PentaCDD. It includes a detailed summary of its quantitative physicochemical parameters, an exploration of its toxicokinetics and toxicodynamics, and a description of relevant experimental protocols for its study. The primary mechanism of action, mediated through the Aryl Hydrocarbon Receptor (AhR), is a central focus, with its signaling pathway visually represented. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or studying this compound.
Chemical and Physical Properties
The chemical and physical properties of 1,2,3,7,8-PentaCDD are critical for understanding its environmental fate, transport, and biological interactions. A summary of these properties is presented in the table below. It is important to note that while some properties have been experimentally determined, others, such as vapor pressure, water solubility, and Henry's Law constant, are often estimated using correlation equations based on the properties of related compounds.
| Property | Value | Reference/Method |
| IUPAC Name | 1,2,3,7,8-pentachlorodibenzo[b,e][1][2]dioxin | |
| CAS Number | 40321-76-4 | [3] |
| Molecular Formula | C₁₂H₃Cl₅O₂ | [3] |
| Molecular Weight | 356.4 g/mol | [3] |
| Melting Point | 240 °C | [4] |
| log K_ow_ (Octanol-Water Partition Coefficient) | 6.64 | [4] |
| Vapor Pressure | Estimated via correlation equations | [5] |
| Water Solubility | Estimated via correlation equations | [5] |
| Henry's Law Constant | Estimated via correlation equations | [5] |
Toxicokinetics and Toxicodynamics
The toxicity of 1,2,3,7,8-PentaCDD, like other dioxin-like compounds, is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action at the molecular level.
Absorption, Distribution, Metabolism, and Excretion (ADME)
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Absorption: Due to its lipophilic nature, 1,2,3,7,8-PentaCDD is readily absorbed through the gastrointestinal tract, skin, and lungs.[2]
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Distribution: Following absorption, it is distributed to and accumulates in fatty tissues throughout the body.[2]
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Metabolism: Metabolism of 1,2,3,7,8-PentaCDD is generally slow and primarily occurs via cytochrome P450 enzymes, leading to hydroxylated metabolites.[3]
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Excretion: The primary route of excretion for 1,2,3,7,8-PentaCDD and its metabolites is through the feces, with a smaller contribution from urinary excretion.[2] Its persistence in the body is characterized by a long biological half-life.
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway
The toxic effects of 1,2,3,7,8-PentaCDD are predominantly mediated through its high-affinity binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3] The activation of the AhR signaling pathway leads to a cascade of downstream events, ultimately resulting in altered gene expression and a wide range of toxic responses.
The canonical AhR signaling pathway is initiated by the binding of 1,2,3,7,8-PentaCDD to the cytosolic AhR complex. This complex also contains heat shock protein 90 (Hsp90), AhR-interacting protein (AIP or XAP2), and p23. Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and heterodimerizes with the AhR nuclear translocator (ARNT). This AhR-ARNT heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, including those encoding for drug-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[3]
Caption: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Protocols
The study of 1,2,3,7,8-PentaCDD and other dioxin-like compounds involves a variety of experimental protocols, ranging from analytical chemistry techniques for detection and quantification to in vitro and in vivo assays for assessing biological activity and toxicity.
Analytical Detection and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the quantitative analysis of 1,2,3,7,8-PentaCDD in various matrices.
Methodology:
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Sample Extraction: The sample (e.g., soil, water, biological tissue) is extracted with an appropriate organic solvent (e.g., toluene, hexane).
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Cleanup: The extract undergoes a multi-step cleanup process to remove interfering compounds. This typically involves column chromatography with adsorbents like silica (B1680970) gel, alumina, and carbon.
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Concentration: The cleaned extract is concentrated to a small volume.
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GC Separation: The concentrated extract is injected into a gas chromatograph equipped with a capillary column that separates the different PCDD congeners based on their boiling points and polarity.
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MS Detection: The separated congeners are introduced into a high-resolution mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio. Specific ions characteristic of 1,2,3,7,8-PentaCDD are monitored for identification and quantification. Isotope-labeled internal standards are used for accurate quantification.
Caption: A generalized workflow for the analysis of 1,2,3,7,8-PentaCDD using GC-MS.
In Vitro Bioassays for Dioxin-Like Activity
In vitro bioassays are valuable tools for screening the total dioxin-like activity of a sample. These assays are based on the AhR-mediated mechanism of action.
The EROD assay measures the induction of CYP1A1 enzymatic activity.
Methodology:
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Cell Culture: A suitable cell line (e.g., H4IIE rat hepatoma cells) is cultured in microplates.
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Exposure: The cells are exposed to the test sample or standard solutions of 1,2,3,7,8-PentaCDD for a specific period (e.g., 24-72 hours).
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Substrate Addition: The culture medium is replaced with a medium containing 7-ethoxyresorufin (B15458).
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Measurement: The induced CYP1A1 enzyme metabolizes 7-ethoxyresorufin to the fluorescent product resorufin (B1680543). The fluorescence is measured over time using a plate reader.
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Data Analysis: The rate of resorufin production is proportional to the CYP1A1 activity and is used to determine the dioxin-like potency of the sample relative to a standard like 2,3,7,8-TCDD.
The CALUX assay utilizes a genetically modified cell line that contains a luciferase reporter gene under the control of DREs.
Methodology:
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Cell Culture: A specific cell line (e.g., H4IIE cells) engineered with a DRE-driven luciferase reporter gene is cultured.
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Exposure: The cells are exposed to the sample or standards.
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Lysis and Substrate Addition: After the exposure period, the cells are lysed, and a luciferase substrate (luciferin) is added.
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Measurement: The light produced by the luciferase reaction is measured using a luminometer.
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Data Analysis: The amount of light produced is directly proportional to the activation of the AhR pathway, providing a measure of the total dioxin-like activity in the sample.
Conclusion
1,2,3,7,8-Pentachlorodibenzo-p-dioxin is a potent toxicant whose chemical and physical properties dictate its environmental persistence and biological activity. Its primary mechanism of toxicity through the Aryl Hydrocarbon Receptor pathway is a well-established paradigm in toxicology. The experimental protocols described herein provide the foundational methods for the detection, quantification, and biological assessment of this compound. This guide serves as a consolidated resource to aid researchers in their understanding and investigation of 1,2,3,7,8-PentaCDD.
